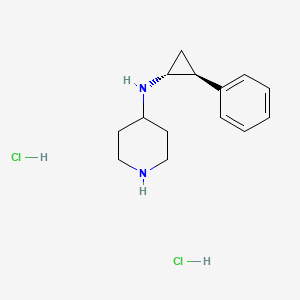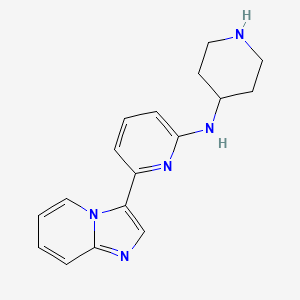
ITE-ATRA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ITE-ATRA is a novel degrader of CRABP proteins.
Applications De Recherche Scientifique
Protein Complex and Profiling Studies
iTRAQ reagents, including ITE-ATRA, are extensively used in proteomic research, particularly for characterizing protein mixtures and understanding complex biological systems. These reagents allow for the identification and quantitation of multiple samples simultaneously, offering crucial insights into protein-protein interactions and their functions in various biological systems (Zieske, 2006).
Comparative Proteomics Methods
A study comparing various proteomic quantitative methods, including DIGE, cICAT, and iTRAQ (related to ITE-ATRA), showed that these techniques yield accurate quantitative results. They are particularly effective for complex sample analysis, demonstrating the effectiveness of ITE-ATRA in proteomic research (Wu, Wang, Baek, & Shen, 2006).
Immunomodulatory Therapy in Chronic Diseases
All-trans retinoid acid (ATRA), a component related to ITE-ATRA, has shown efficacy as an immunomodulatory therapy in chronic immune thrombocytopenia (ITP) patients. This suggests a potential application of ITE-ATRA in treating chronic diseases (Dai et al., 2016).
Tissue Engineering Applications
ITE, or Interface Tissue Engineering, involves the use of specialized biomaterials for repairing or regenerating diseased or damaged interface tissues. ITE-ATRA could play a role in developing gradient biomaterials for soft-to-hard interface tissue engineering, an area of significant interest in regenerative medicine (Seidi et al., 2011).
Herbicidal Mechanism Analysis
iTRAQ, a technique related to ITE-ATRA, has been used for analyzing the herbicidal mechanism of certain compounds in plants. This application underscores the potential of ITE-ATRA in agricultural research and plant biology (Zhang et al., 2017).
Development of Regulatory T Cells
ATRA, linked to ITE-ATRA, promotes the development of TGF-β-induced CD4+Foxp3+ regulatory T cells, important for preventing autoimmune responses. This suggests ITE-ATRA's potential application in immunology and autoimmune disease research (Lu et al., 2011).
Statistical Inference in Proteomics
iTRAQ, a methodology associated with ITE-ATRA, has been instrumental in protein identification and quantification, offering new insights into statistical inference in proteomics. This highlights ITE-ATRA's role in advancing proteomic data analysis (Herbrich et al., 2013).
Treatment of Immune Thrombocytopenia
Studies indicate that a combination of ATRA and other treatments can be effective in treating immune thrombocytopenia, pointing towards the therapeutic applications of ITE-ATRA in hematological disorders (Huang et al., 2019).
Linking Teaching and Research
The ITE framework, which might be influenced by ITE-ATRA applications, has been discussed in the context of linking teaching and research, especially in initial teacher education. This suggests ITE-ATRA's relevance in educational research and methodology (Flores, 2018).
Propriétés
Nom du produit |
ITE-ATRA |
|---|---|
Formule moléculaire |
C41H49N5O8S |
Poids moléculaire |
771.93 |
Nom IUPAC |
(2E,4E,6E,8E)-9-((E)-3-(((1-(2-(1H-Indole-3-carbonyl)thiazol-4-yl)-1,12-dioxo-5,8-dioxa-2,11-diazatridecan-13-yl)oxy)imino)-2,6,6-trimethylcyclohex-1-en-1-yl)-3,7-dimethylnona2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C41H49N5O8S/c1-27(9-8-10-28(2)23-37(48)49)13-14-32-29(3)33(15-16-41(32,4)5)46-54-25-36(47)42-17-19-52-21-22-53-20-18-43-39(51)35-26-55-40(45-35)38(50)31-24-44-34-12-7-6-11-30(31)34/h6-14,23-24,26,44H,15-22,25H2,1-5H3,(H,42,47)(H,43,51)(H,48,49)/b10-8+,14-13+,27-9+,28-23+,46-33+ |
Clé InChI |
KIPFIDAQXCYKQL-WZYLGJEPSA-N |
SMILES |
O=C(O)/C=C(C)/C=C/C=C(C)/C=C/C1=C(C)/C(CCC1(C)C)=N/OCC(NCCOCCOCCNC(C2=CSC(C(C3=CNC4=C3C=CC=C4)=O)=N2)=O)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
ITE-ATRA |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





